molecular formula C17H18N2O4S B2894271 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid CAS No. 189695-67-8

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid

Cat. No.: B2894271
CAS No.: 189695-67-8
M. Wt: 346.4
InChI Key: NMZAHGSNABYJOV-UHFFFAOYSA-N
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Description

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid is a complex organic compound that features a piperidine ring, a thiazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-(1-Phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

The uniqueness of 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic Acid lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-6-8-19(9-7-13)17(22)23-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZAHGSNABYJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=CS2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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